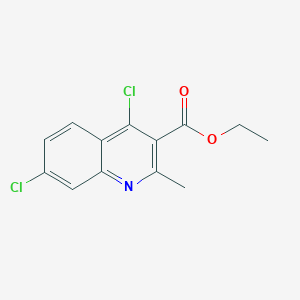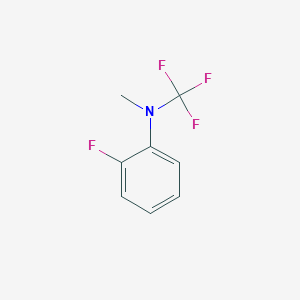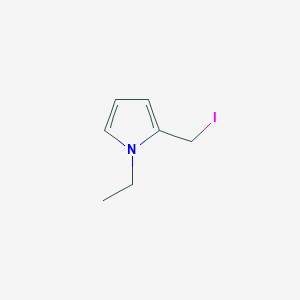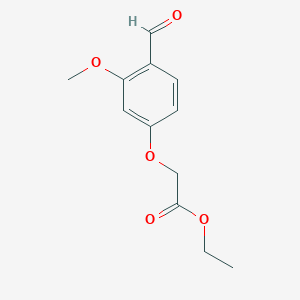
4-Bromo-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3-dimethyl-2-butanone is an organic compound with the molecular formula C₆H₁₁BrO. It is also known by other names such as 1-bromo-3,3-dimethyl-2-butanone and bromopinacolone . This compound is characterized by a bromine atom attached to a carbonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3,3-dimethyl-2-butanone involves the bromination of pinacolone (3,3-dimethyl-2-butanone). The reaction typically uses bromine (Br₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds as follows:
Bromination of Pinacolone: Pinacolone reacts with bromine in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,3-dimethyl-2-butanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic conditions depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Produces substituted ketones or alcohols.
Reduction: Yields 3,3-dimethyl-2-butanol.
Oxidation: Forms 3,3-dimethyl-2-butanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
4-Bromo-3,3-dimethyl-2-butanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industrial Applications: Serves as a building block in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3-dimethyl-2-butanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic addition and reduction reactions. These properties make the compound a valuable intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Another name for 4-Bromo-3,3-dimethyl-2-butanone.
Bromopinacolone: A synonym for the compound.
tert-Butyl Bromomethyl Ketone: A structurally similar compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bromine atom and a carbonyl group, which imparts distinct reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Propiedades
Número CAS |
19961-40-1 |
|---|---|
Fórmula molecular |
C6H11BrO |
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
4-bromo-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H11BrO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 |
Clave InChI |
FHULFQDWWYFFPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)




![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)





